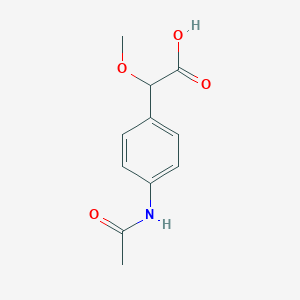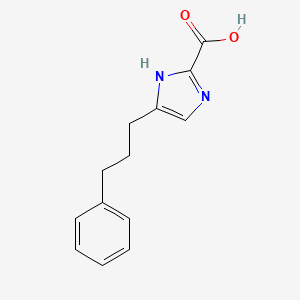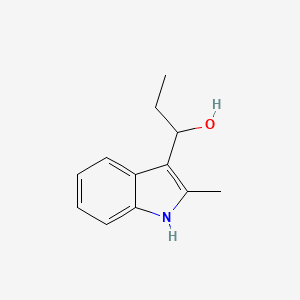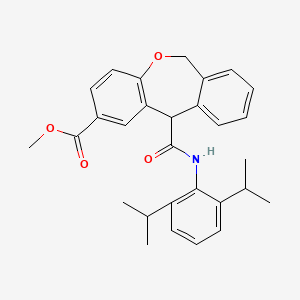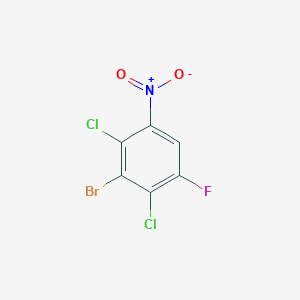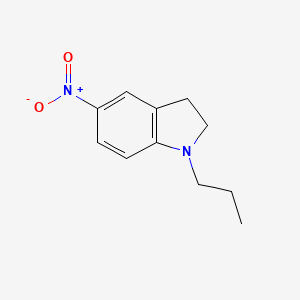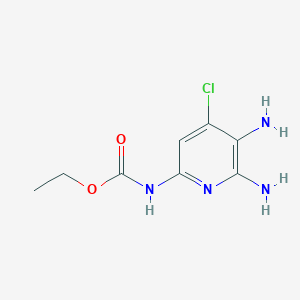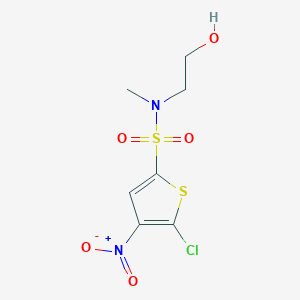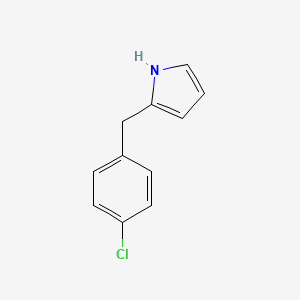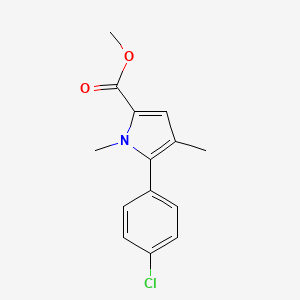
methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the pyrrole ring.
Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl-5-(4-bromophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl-5-(4-fluorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl-5-(4-methylphenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
methyl 5-(4-chlorophenyl)-1,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physical properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in different environments.
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,4-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-9-8-12(14(17)18-3)16(2)13(9)10-4-6-11(15)7-5-10/h4-8H,1-3H3 |
InChI Key |
KVBZXECXXBEWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C(=O)OC)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
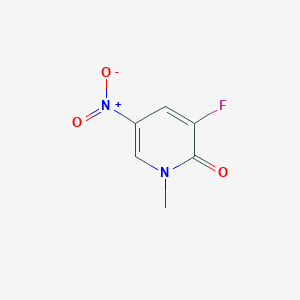
![Methyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbodithioate](/img/structure/B8431891.png)
![4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8431895.png)
